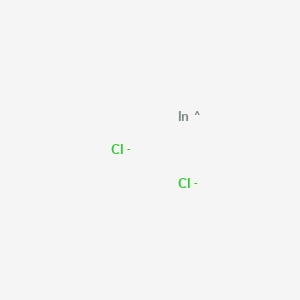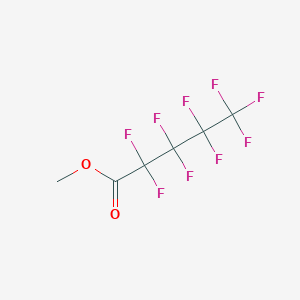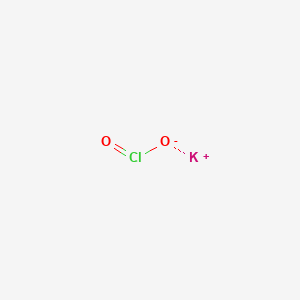
Indium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(II) chloride, also known as indium dichloride, is a chemical compound with the formula InCl₂. It is a crystalline solid that is highly soluble in water and is often used in various chemical reactions and industrial applications. The compound is known for its high purity, typically 99.9%, making it suitable for use in sensitive scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(II) chloride can be synthesized through the reaction of indium metal with hydrogen chloride gas at elevated temperatures. The reaction typically occurs at around 200°C, producing indium(II) chloride as a solid product .
Industrial Production Methods: In industrial settings, indium(II) chloride is produced by reacting indium metal with chlorine gas. This method ensures a high yield and purity of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Indium(II) chloride undergoes various chemical reactions, including:
Oxidation: Indium(II) chloride can be oxidized to indium(III) chloride (InCl₃) in the presence of oxidizing agents.
Reduction: It can be reduced to indium metal in the presence of strong reducing agents.
Substitution: Indium(II) chloride can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and nitric acid.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products:
Oxidation: Indium(III) chloride (InCl₃)
Reduction: Indium metal (In)
Substitution: Various indium-ligand complexes
Scientific Research Applications
Indium(II) chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various indium-containing compounds and nanomaterials.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in cancer treatment.
Mechanism of Action
Indium(II) chloride can be compared to other similar compounds, such as:
Tin(II) chloride (SnCl₂): Both compounds are used as reducing agents and catalysts in organic synthesis.
Indium(III) chloride (InCl₃): Indium(III) chloride is a more stable compound and is used in different applications, such as in the preparation of indium-based materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
- Tin(II) chloride (SnCl₂)
- Indium(III) chloride (InCl₃)
- Gallium(III) chloride (GaCl₃)
Indium(II) chloride stands out due to its high reactivity and purity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13465-11-7 |
|---|---|
Molecular Formula |
Cl2In |
Molecular Weight |
185.72 g/mol |
InChI |
InChI=1S/2ClH.In/h2*1H;/q;;+2/p-2 |
InChI Key |
VOWMQUBVXQZOCU-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[In] |
Canonical SMILES |
Cl[In]Cl |
Pictograms |
Irritant |
Synonyms |
INDIUM(II) CHLORIDE 99.9% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















